GAT592

Content Navigation

Product Name

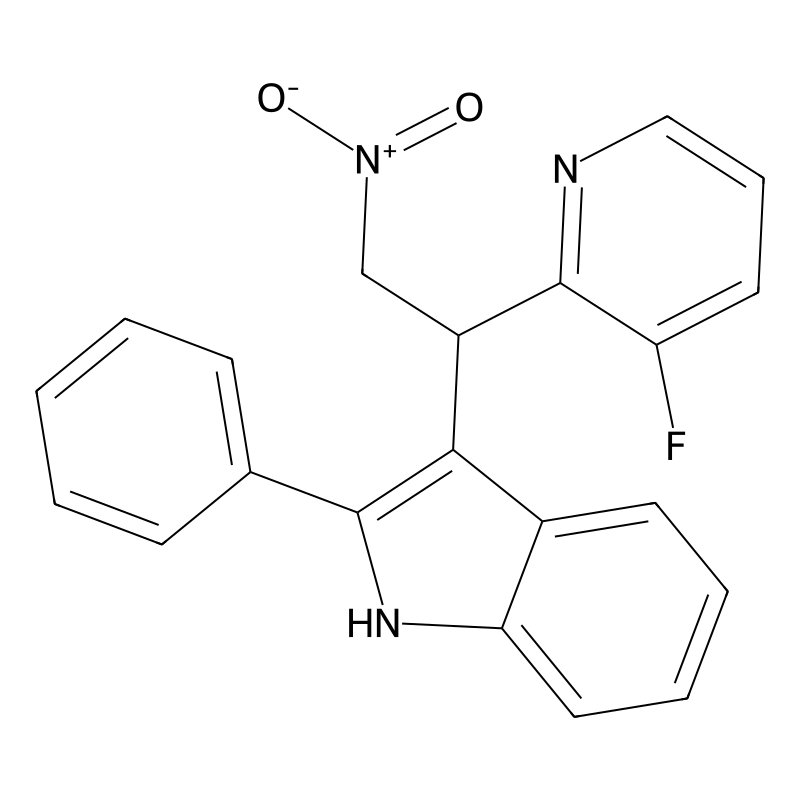

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

GAT592 is a novel compound classified as a cannabinoid receptor 1 positive allosteric modulator. It is part of a series of analogs derived from the GAT211 scaffold, designed to enhance aqueous solubility and efficacy in therapeutic applications, particularly in lowering intraocular pressure, which is critical for conditions such as glaucoma . The molecular structure of GAT592 allows it to interact selectively with the cannabinoid receptor 1, influencing its activity without directly activating the receptor itself.

- Oxidation: This compound can be oxidized under specific conditions, potentially altering its biological activity.

- Reduction: Reduction reactions may modify functional groups on GAT592, impacting its interaction with cannabinoid receptors.

- Substitution: Substitution reactions allow for the replacement of specific functional groups, facilitating studies on structure-activity relationships.

These reactions are typically conducted in organic solvents, which may include dimethyl sulfoxide and various catalysts to optimize the chemical processes.

GAT592 exhibits notable biological activity primarily through its role as a positive allosteric modulator of the cannabinoid receptor 1. This modulation enhances the receptor's response to endogenous cannabinoids, leading to significant physiological effects:

- Lowering Intraocular Pressure: GAT592 has demonstrated efficacy in reducing intraocular pressure in murine models, making it a candidate for glaucoma treatment .

- Enhanced Solubility: The compound's modifications improve its solubility compared to earlier analogs, which is crucial for pharmacological applications .

The synthesis of GAT592 involves several key steps:

- Core Structure Preparation: The initial step focuses on creating the foundational structure from which GAT592 is derived.

- Functional Group Modifications: Subsequent modifications are made to enhance solubility and receptor affinity.

- Cyclization and Coupling Reactions: These reactions are crucial for forming the final product, often utilizing various coupling agents and solvents to achieve desired yields and purities.

The synthetic route is designed to ensure high purity and bioactivity of the final compound.

GAT592 has several promising applications in pharmacology:

- Glaucoma Treatment: Its ability to lower intraocular pressure positions GAT592 as a potential therapeutic agent for glaucoma management.

- Research Tool: As a positive allosteric modulator, it serves as a valuable tool in studying cannabinoid receptor signaling pathways and their implications in various physiological processes .

Interaction studies involving GAT592 focus on its binding affinity and efficacy at the cannabinoid receptor 1. These studies reveal that:

- GAT592 enhances the effects of endogenous cannabinoids without directly activating the receptor.

- The compound's structural modifications contribute to improved binding properties and solubility, facilitating its use in biological assays .

These interactions are critical for understanding how GAT592 can be utilized effectively in therapeutic contexts.

GAT592 shares similarities with other compounds within the cannabinoid receptor modulator class. Here are some comparable compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| GAT211 | A precursor analog with moderate activity at cannabinoid receptors. | Less aqueous solubility compared to GAT592. |

| GSK-LSD1 Dihydrochloride | An inhibitor of lysine-specific demethylase 1 with distinct pharmacological profiles. | Targets different enzymatic pathways rather than cannabinoid receptors. |

| JWH-018 | A synthetic cannabinoid that acts as a full agonist at cannabinoid receptors. | Directly activates cannabinoid receptors rather than modulating them. |

GAT592 stands out due to its unique mechanism of action as a positive allosteric modulator, enhancing receptor response rather than acting as an agonist or antagonist. This characteristic may lead to fewer side effects while maintaining therapeutic efficacy.

Scaffold Design from Prototype GAT211

The development of GAT592 originated from the 2-phenylindole structural framework of GAT211, a prototype cannabinoid 1 receptor allosteric agonist-positive allosteric modulator [1] [8]. GAT211, chemically identified as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, served as the foundational scaffold for systematic structural modifications [8] [10]. The prototype compound demonstrated moderate positive allosteric modulator potency but suffered from limitations including low aqueous solubility and rapid metabolic clearance [1].

The GAT211 scaffold contains three distinct structural sites that were systematically explored for optimization: Site I comprising the indole ring system, Site II encompassing the phenyl substituent at the C2 position of indole, and Site III representing the phenyl ring attached to the nitroethyl side chain [1]. The 2-phenylindole core structure was preserved throughout the optimization process as this framework was essential for maintaining cannabinoid 1 receptor allosteric modulation activity [1] [9].

The scaffold design strategy focused on enhancing drug-like properties while retaining or improving the biological activity profile [1]. The nitro functionality present in GAT211 was maintained in all analogs, including GAT592, as substitution of this group with alternative functionalities such as amino, acid, cyano, hydroxyl, or trifluoromethyl groups resulted in compromised pharmacological activity [1].

Fluorine-Walk Approach for Metabolic Stability Enhancement

The fluorine-walk strategy employed in GAT592 development involved systematic replacement of hydrogen atoms with fluorine at specific positions around the GAT211 scaffold [1] [12]. This approach has been recognized as an effective method for optimizing biological activity, metabolic stability, and overall physicochemical properties in medicinal chemistry [12] [13].

Fluorine incorporation at strategic positions can provide multiple benefits including increased potency through critical protein interactions, enhanced solubility via intramolecular hydrogen bonding, reduced human ether-a-go-go-related gene inhibition through modulation of nitrogen basicity, and decreased metabolism by blocking metabolic sites [12]. The fluorine atom's unique properties, including its small size and high electronegativity, enable it to influence molecular interactions without significantly altering steric requirements [12] [13].

In the development of GAT592, fluorine substitution was systematically evaluated at various positions across the three structural sites of the GAT211 scaffold [1]. The approach revealed that fluorine substitution at the C4, C5, C6, and C7 positions of the indole ring showed incrementally improved positive allosteric modulator activity in cyclic adenosine monophosphate assays [1]. Specifically, fluorine introduction at the C6 position of the indole ring and the ortho-position of the phenyl ring at Site III demonstrated enhanced potency and improved signaling selectivity [1].

Table 1: Metabolic Stability Comparison of GAT592 and Related Compounds

| Compound | Human Microsomal Clearance (μL/min/mg protein) | Human Half-life (min) | Rat Microsomal Clearance (μL/min/mg protein) | Rat Half-life (min) |

|---|---|---|---|---|

| GAT211 | 81.2 | 28.4 | 368 | 6.27 |

| GAT592 | 84.5 | 27.4 | 556 | 4.08 |

Data compiled from reference [1]

Nitrogen-Walk Modifications for Aqueous Solubility Improvement

The nitrogen-walk approach implemented in GAT592 development involved strategic replacement of carbon-hydrogen groups with nitrogen atoms in aromatic ring systems [1] [13]. This methodology has been established as a successful strategy for optimizing biological activity, metabolic stability, and physicochemical properties, particularly for enhancing aqueous solubility [13] [24].

Nitrogen incorporation into aromatic systems typically decreases lipophilicity and increases the compound's volume of distribution, potentially prolonging serum half-life and enabling once-daily oral dosing regimens [13]. The electron-deficient nature of nitrogen atoms can significantly alter the electronic properties of the conjugated system, affecting both molecular interactions and pharmacokinetic properties [24] [29].

GAT592 incorporates a nitrogen atom at the ortho-position of the pyridine ring, replacing the corresponding carbon in the phenyl ring of Site III [1] [33]. This modification was achieved through synthesis of the corresponding pyridine nitrostyrene followed by Michael addition with 2-phenylindole [1]. The nitrogen-walk modification in GAT592 resulted in improved aqueous solubility compared to the parent GAT211 compound [1] [2].

Table 2: Aqueous Solubility Comparison of Nitrogen-Walk Analogs

| Compound | Thermodynamic Aqueous Solubility (μM) | Thermodynamic Aqueous Solubility (μg/mL) | Kinetic Aqueous Solubility (μM) |

|---|---|---|---|

| GAT211 | 7.8 | 2.7 | 1.56 |

| GAT592 | -- | -- | 3.13 |

Data compiled from reference [1]

The nitrogen-walk approach in GAT592 development demonstrated that aza-substitution at Site III, particularly at the ortho-position, was better tolerated than modifications at Sites I and II [1]. Other nitrogen-walk analogs showed significant reductions in potency and efficacy, indicating that the specific positioning of the nitrogen atom in GAT592 represents an optimal balance between improved solubility and retained biological activity [1].

Synthetic Routes for Indole Core Functionalization

The synthesis of GAT592 required development of specialized synthetic methodologies to accommodate both fluorine and nitrogen modifications within the indole scaffold [1] [29]. The synthetic approach began with the preparation of 6-fluoropicolinaldehyde as a key intermediate, which was subsequently converted to the corresponding nitrostyrene through nitro-aldol condensation [1].

The nitrostyrene synthesis involved treatment of 6-fluoropicolinaldehyde with nitromethane and potassium tert-butoxide to obtain the corresponding nitro alcohol intermediate [1]. This intermediate was then dehydrated using acetic anhydride and 4-dimethylaminopyridine to yield the desired nitrostyrene in good yield [1]. The reaction conditions were optimized to ensure high conversion while maintaining the integrity of both the fluorine and nitrogen functionalities [1].

The final Michael addition step involved reaction of the fluoropyridine nitrostyrene with 2-phenylindole in the presence of trifluoroacetic acid ammonium salt under reflux conditions [1]. This methodology successfully provided GAT592 in 90% yield, demonstrating the efficiency of the synthetic route [1]. The high yield achieved in this transformation indicates good compatibility between the electron-deficient pyridine system and the indole nucleophile under the employed reaction conditions [1].

The synthetic strategy for GAT592 represents a novel approach to incorporating both fluorine and nitrogen functionalities into the GAT211 scaffold while maintaining synthetic accessibility [1] [29]. The methodology developed for this synthesis could potentially be applied to the preparation of related analogs bearing similar structural modifications [29].

Structure-Activity Relationship Profiling of Analog Series

The structure-activity relationship analysis of GAT592 and related analogs revealed important insights into the molecular determinants of cannabinoid 1 receptor allosteric modulation [1] [25]. GAT592 demonstrated moderate allosteric agonist-positive allosteric modulator potency in both cyclic adenosine monophosphate inhibition and beta-arrestin2 recruitment assays [1].

In the cyclic adenosine monophosphate assay, GAT592 exhibited an effective concentration for 50% inhibition of 1,900 nanomolar with maximum efficacy of 95% [1]. For beta-arrestin2 recruitment, the compound showed reduced activity with effective concentration values exceeding 10,000 nanomolar [1]. This selectivity profile indicates preferential modulation of G protein-mediated signaling pathways over G protein-independent mechanisms [1].

Table 3: Structure-Activity Relationship Data for GAT592 and Key Analogs

| Compound | Structure Type | cAMP EC50 (nM) | cAMP Emax (%) | β-arrestin2 EC50 (nM) | β-arrestin2 Emax (%) | cLogP |

|---|---|---|---|---|---|---|

| GAT211 | Parent | 230 (140-370) | 114 ± 6.8 | 940 (540-1,800) | 46 ± 9.5 | 5.03 |

| GAT592 | Fluoro-aza hybrid | 1,900 (630-3,700) | 95 ± 16 | >10,000 | -1.4 ± 2.7 | 4.28 |

Data compiled from reference [1]

The reduced potency of GAT592 compared to GAT211 in the cyclic adenosine monophosphate assay suggests that the combined fluorine and nitrogen modifications resulted in some loss of binding affinity or efficacy [1]. However, the improved aqueous solubility profile of GAT592 represents a significant advantage for pharmaceutical development [1] [2].

Radioligand binding studies demonstrated that GAT592 enhanced the binding of the orthosteric agonist CP55,940 to cannabinoid 1 receptor, consistent with positive allosteric modulation [1]. The compound also showed displacement of the inverse agonist SR141716A binding, further supporting its classification as a positive allosteric modulator [1]. These binding characteristics align with the functional activity profile observed in cell-based assays [1].

The cyclic adenosine monophosphate (cAMP) accumulation assay represents the primary methodology for evaluating CB1R-mediated G protein signaling, specifically through Gαi/o protein coupling pathways [3]. GAT592 demonstrates moderate allosteric agonist activity in multiple cellular systems, with distinct profiles depending on experimental conditions and cellular contexts.

In Chinese hamster ovary (CHO) cells stably expressing human CB1R (hCB1R), GAT592 exhibits positive allosteric modulator activity when evaluated in the presence of CP55,940 at EC20 concentrations. Under these conditions, GAT592 demonstrates an EC50 of 1,900 nM with an Emax of 95 ± 16% for cAMP inhibition following 30-minute treatment periods [3]. This represents a statistically significant but reduced potency compared to the parent compound GAT211, indicating moderate PAM efficacy in this assay system.

When evaluated as a direct allosteric agonist in HEK293 cells stably expressing GFP-tagged rat CB1R (GFP-rCB1R), GAT592 displays markedly different pharmacological properties. The compound demonstrates an EC50 of 690 ± 2.6 nM with an Emin of 55 ± 8.4% forskolin inhibition during 30-minute treatment periods [3]. This greatly reduced agonist activity relative to GAT211 suggests that GAT592 functions primarily as a positive allosteric modulator rather than a robust allosteric agonist.

The methodological approach for cAMP detection in these studies utilized time-resolved fluorescence resonance energy transfer (TR-FRET) technology, which provides enhanced sensitivity and reduced interference compared to traditional detection methods [3]. The forskolin-stimulated cAMP production serves as the baseline measurement, with CB1R activation leading to Gαi/o-mediated adenylyl cyclase inhibition and subsequent cAMP reduction.

Concentration-dependent positive allosteric modulation studies reveal that GAT592 produces demonstrable downward and leftward shifts in CP55,940-dependent concentration-response curves, consistent with ago-PAM activity [3]. However, the magnitude of both potency and efficacy shifts was notably less pronounced compared to more potent analogs such as GAT591 and GAT593, positioning GAT592 as a moderate-efficacy CB1R ago-PAM.

β-Arrestin 2 Recruitment Profiling

β-arrestin 2 recruitment represents a critical G protein-independent signaling pathway that mediates receptor desensitization, internalization, and alternative signaling cascades [3]. GAT592 demonstrates minimal activity in β-arrestin 2 recruitment assays across multiple experimental conditions, indicating significant functional selectivity for G protein-mediated signaling pathways.

In CHO cells expressing hCB1R, GAT592 shows an EC50 greater than 10,000 nM with an Emax of -1.4 ± 2.7% when evaluated in the presence of CP55,940 at EC20 concentrations during 90-minute treatment periods [3]. This negligible β-arrestin 2 recruitment activity demonstrates statistical significance (P < 0.001) when compared to cAMP inhibition within the same compound, highlighting pronounced signaling bias toward G protein-mediated pathways.

When assessed in the presence of higher CP55,940 concentrations (100 nM) during 90-minute treatment periods, GAT592 continues to demonstrate minimal β-arrestin 2 recruitment activity with an EC50 greater than 10,000 nM and an Emax of 24 ± 1.7% [3]. This lack of β-arrestin 2 recruitment enhancement, even at saturating orthosteric agonist concentrations, further confirms the compound's selective preference for G protein-coupled signaling mechanisms.

The β-arrestin 2 recruitment assay methodology employs enzyme complementation technology, where CB1R and β-arrestin 2 are each expressed as fusion proteins containing complementary β-galactosidase fragments [3]. Upon receptor activation and β-arrestin recruitment, these fragments form a complete enzyme whose activity generates a quantifiable chemiluminescent signal proportional to the degree of β-arrestin 2-receptor interaction.

The pronounced signaling bias observed with GAT592 carries important therapeutic implications, as G protein-mediated signaling through CB1R has been associated with sustained receptor expression and enhanced cellular viability, whereas β-arrestin 2-biased signaling correlates with receptor downregulation and reduced cell viability [3]. This selective signaling profile may contribute to improved therapeutic windows and reduced tolerance development.

GTPγS Binding Studies of G-Protein Coupling Efficiency

Guanosine 5'-O-[gamma-thio]triphosphate ([35S]GTPγS) binding assays provide direct measurement of G protein activation efficiency and represent the gold standard for evaluating GPCR-G protein coupling [3]. GAT592 demonstrates concentration-dependent enhancement of G protein coupling with distinct profiles when evaluated alone versus in combination with orthosteric agonists.

When evaluated at 1 μM concentrations in combination with low concentrations of CP55,940 (0.1 and 1 nM), GAT592 significantly increases CP55,940-dependent G protein coupling, confirming its positive allosteric modulator activity [3]. This enhancement of orthosteric agonist-induced G protein activation represents a hallmark characteristic of positive allosteric modulators and validates GAT592's classification as a CB1R PAM.

Direct assessment of GAT592's intrinsic allosteric agonist activity reveals an EC50 of 170 nM when evaluated independently of orthosteric ligands [3]. While this demonstrates measurable allosteric agonist capability, the potency is notably reduced compared to the parent compound GAT211, consistent with the moderate ago-PAM profile observed in cAMP accumulation assays.

The [35S]GTPγS binding methodology involves incubation of CB1R-expressing cell membranes with the non-hydrolyzable GTP analog in the presence of guanosine diphosphate (GDP) and test compounds [3]. Receptor activation promotes G protein conformational changes that increase GTPγS binding affinity, with radioactive signal intensity correlating directly with the degree of G protein activation.

The moderate G protein coupling efficiency demonstrated by GAT592 aligns with its overall pharmacological profile as a compound optimized for improved physicochemical properties rather than maximal potency. This balanced approach may offer advantages in therapeutic applications where moderate receptor activation is preferred over maximal stimulation to minimize potential adverse effects.

Radioligand Displacement Assays with [³H]CP55,940

Radioligand displacement studies utilizing [³H]CP55,940 provide critical insights into the allosteric modulation of orthosteric agonist binding and represent a fundamental approach for characterizing positive allosteric modulator activity [3]. GAT592 demonstrates enhanced [³H]CP55,940 binding to hCB1R with a Ki value of 110 nM, confirming its positive allosteric modulator properties.

The enhancement of [³H]CP55,940 binding by GAT592 follows the classical pattern expected for positive allosteric modulators, where allosteric ligand binding stabilizes receptor conformations that exhibit increased affinity for orthosteric agonists [3]. This cooperative binding interaction represents the molecular basis for the positive allosteric modulation observed in functional assays.

Complementary studies utilizing [³H]SR141716A, a CB1R inverse agonist, reveal that GAT592 reduces SR141716A binding with an affinity of 2.3 μM [3]. This reciprocal effect on inverse agonist binding further supports the positive allosteric modulator classification, as PAMs typically destabilize receptor conformations favored by inverse agonists while stabilizing those preferred by agonists.

The radioligand binding methodology employs hCB1R-expressing CHO cell membranes incubated with tritiated ligands in the presence of varying concentrations of test compounds [3]. For [³H]CP55,940 studies, incubations proceed at 37°C for 60 minutes using Tris binding buffer, while [³H]SR141716A experiments utilize room temperature conditions for 2 hours. Binding reactions are terminated by vacuum filtration, and radioactivity quantification employs liquid scintillation spectrometry.

The Ki values obtained from radioligand displacement studies provide quantitative measures of GAT592's allosteric binding affinity and cooperative interactions with orthosteric ligands. The 110 nM Ki for CP55,940 enhancement correlates well with the functional potencies observed in GTPγS binding assays, supporting a coherent pharmacological profile across multiple experimental systems.

Comparison with Orthosteric Agonists in Neuronal Culture Models

Electrophysiological studies in cultured autaptic hippocampal neurons provide the most physiologically relevant assessment of GAT592's functional activity and offer direct comparison with orthosteric agonist effects [3]. These studies reveal that GAT592 produces direct inhibition of excitatory postsynaptic currents (EPSCs) while simultaneously enhancing depolarization-induced suppression of excitation (DSE), a pattern consistent with ago-PAM activity.

In wild-type autaptic hippocampal neurons, GAT592 at 1 μM concentrations produces a relative EPSC charge of 0.70 ± 0.09, indicating approximately 30% inhibition of synaptic transmission [3]. This direct inhibitory effect demonstrates the compound's allosteric agonist properties in native neuronal systems, though the magnitude of inhibition is less pronounced compared to more potent analogs such as GAT591 and GAT593.

The enhancement of DSE responses by GAT592 represents a particularly important finding, as this phenomenon reflects the compound's ability to potentiate endogenous cannabinoid signaling [3]. DSE involves retrograde endocannabinoid signaling that temporarily reduces neurotransmitter release, and its enhancement by GAT592 confirms positive allosteric modulation of physiological CB1R activation.

Comparative analysis with orthosteric CB1R agonists reveals distinct mechanistic differences in GAT592's effects. Unlike orthosteric agonists that produce concentration-dependent, non-selective receptor activation, GAT592 demonstrates tissue-selective effects that preserve endogenous signaling patterns while providing moderate receptor activation [3]. This profile may translate to improved therapeutic selectivity with reduced adverse effects.

The electrophysiological methodology employs whole-cell voltage-clamp recordings from autaptic hippocampal neurons cultured on microislands [3]. EPSCs are evoked by brief depolarizing pulses, while DSE protocols involve sustained depolarization to 0 mV for defined durations. These preparations allow precise measurement of both direct compound effects and modulation of endogenous cannabinoid signaling.

Purity

Exact Mass

Appearance

Storage

Dates

Explore Compound Types